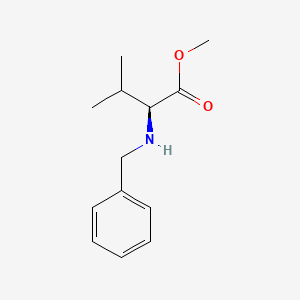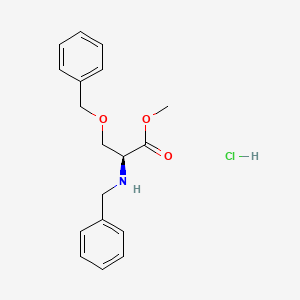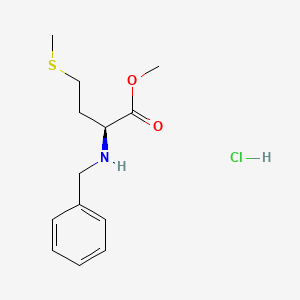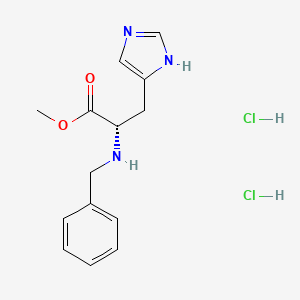
(S)-alpha-Methyl-3-bromophenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This usually involves the IUPAC name, common names, and the structural formula of the compound.
Synthesis Analysis
This involves the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions.Physical And Chemical Properties Analysis
This involves the study of properties such as melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Brain Serotonergic System Study
Research into analogs of tryptophan, such as alpha-Methyl-L-tryptophan (alpha-MTrp), provides valuable insights into the study of the brain's serotonergic system. Alpha-MTrp is used to measure brain serotonin (5-HT) synthesis rates, showcasing the application of amino acid analogs in understanding neurotransmitter dynamics. This methodology could hint at similar applications for (S)-alpha-Methyl-3-bromophenylalanine in research focused on neurotransmission or metabolic pathways in the brain (Diksic & Young, 2001).
Experimental Models of Phenylketonuria
The development of experimental models of phenylketonuria (PKU) using amino acid analogs such as alpha-methylphenylalanine (AMPhe) highlights another potential application area. These models are crucial for understanding the pathogenesis and treatment of PKU, suggesting a role for (S)-alpha-Methyl-3-bromophenylalanine in similar genetic or metabolic disorder research (Vorhees, Butcher, & Berry, 1981).
Electrochemical Detection of Amino Acids
Amino acid analogs are also used in the development of sensors and biosensors for the electrochemical detection of amino acids, indicating the potential for (S)-alpha-Methyl-3-bromophenylalanine to be utilized in biochemical assays or diagnostic tools. These technologies are crucial for medical and pharmaceutical applications, including disease monitoring and the quality control of medications (Dinu & Apetrei, 2022).
Biomarker Research in Parkinson’s Disease
Metabolite profiling in Parkinson’s disease research involves the analysis of aromatic amino acids like phenylalanine, tyrosine, and tryptophan. This suggests a potential application for (S)-alpha-Methyl-3-bromophenylalanine in biomarker research or in studies aiming to understand the metabolic underpinnings of neurological conditions (Havelund et al., 2017).
Safety And Hazards
This involves the study of the compound’s toxicity, flammability, and environmental impact.
Future Directions
This involves potential applications of the compound and areas where further research could be conducted.
For a specific compound, you would need to look up these details in scientific literature. Tools like Google Scholar or PubMed can be useful for this. Please note that not all compounds will have information available on all these aspects, especially if the compound is not widely studied. If you have a different compound or a more specific question about “(S)-alpha-Methyl-3-bromophenylalanine”, feel free to ask!
properties
IUPAC Name |
(2S)-2-amino-3-(3-bromophenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-10(12,9(13)14)6-7-3-2-4-8(11)5-7/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCSKUVWGVFCLY-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)Br)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC(=CC=C1)Br)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-alpha-Methyl-3-bromophenylalanine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


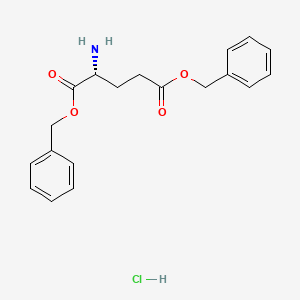
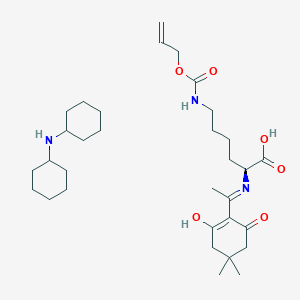
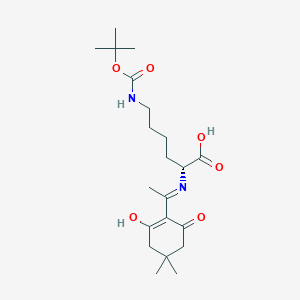

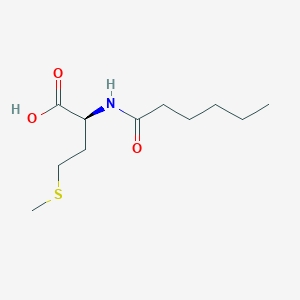
![N-[(2S)-3-(4-hydroxyphenyl)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]benzamide](/img/structure/B613212.png)

